1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol

描述

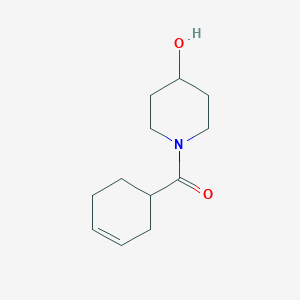

This compound features a piperidine ring, a cyclohexene ring, and a carbonyl group, making it a versatile molecule for scientific exploration.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

化学反应分析

Types of Reactions: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the cyclohexene ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine or cyclohexene derivatives.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

相似化合物的比较

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity and biological activity.

Cyclohexene derivatives: Compounds with a cyclohexene ring that may have different functional groups attached, leading to variations in their chemical and biological properties.

Carbonyl-containing compounds: Molecules with carbonyl groups that participate in various chemical reactions and have diverse applications.

Uniqueness: this compound is unique due to its combination of a piperidine ring, a cyclohexene ring, and a carbonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes .

生物活性

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene moiety and a piperidine ring, with the molecular formula and a molecular weight of 194.32 g/mol. The carbonyl group attached to the cyclohexene is crucial for its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains, indicating potential use in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly by inhibiting specific enzymes involved in inflammation.

- Anticancer Activity : Investigations into its anticancer properties have been initiated, with some evidence suggesting it may affect cancer cell viability.

The mechanism of action involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity, which leads to various biological effects. For instance, it may inhibit enzymes linked to inflammatory responses, thereby reducing inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting Materials : Cyclohex-3-ene-1-carboxylic acid is commonly used as a precursor.

- Reagents and Conditions : The synthesis typically involves reactions under controlled conditions, including temperature control and purification techniques such as recrystallization or chromatography.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Cyclohexylcarbonyl)piperidin-4-amines | Similar piperidine ring | Lacks the cyclohexene double bond |

| 4-Amino-N-cyclohexylacetamide | Contains an amine and acetamide group | Different functional group leading to varied activity |

| 1-(Cyclopentylcarbonyl)piperidin-4-amines | Cyclopentane instead of cyclohexene | Potentially different biological properties |

The distinct structural characteristics of this compound contribute to its unique biological activities compared to these similar compounds.

Case Studies

Research studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy against several bacterial strains, showing significant inhibition at specific concentrations.

- Anti-inflammatory Pathway Investigation : Another study evaluated the compound's ability to modulate inflammatory markers in vitro, demonstrating promising results.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol, and which characterization techniques confirm its structural integrity?

- Methodological Answer : The synthesis of piperidin-4-ol derivatives typically involves reductive amination, Mannich reactions, or nucleophilic acyl substitution. For example, analogous compounds like 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol are synthesized via reductive amination using aldehydes and amines under mild conditions . For this compound, the cyclohexene carbonyl group may be introduced via acylation of piperidin-4-ol using cyclohex-3-ene-1-carbonyl chloride in dichloromethane with a base (e.g., triethylamine). Characterization :

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H NMR for cyclohexene protons and piperidine ring protons).

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) groups (~3200–3600 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

Q. How does the cyclohexene carbonyl group influence the compound’s reactivity compared to other piperidin-4-ol derivatives?

- Methodological Answer : The cyclohexene moiety introduces steric hindrance and electronic effects. Compared to 1-(4-Methoxybenzoyl)piperidin-4-ol (), the unsaturated cyclohexene ring may enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks. For example:

| Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|

| Cyclohexene carbonyl | Electron-withdrawing | Increased acyl substitution |

| Methoxybenzoyl () | Electron-donating | Reduced electrophilicity |

| Experimental validation via kinetic studies (e.g., monitoring reaction rates with nucleophiles like hydrazine) is recommended . |

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound during scale-up?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance acyl chloride reactivity while minimizing side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) for high-purity isolation.

- Process Monitoring : Use in-line FTIR or HPLC to track reaction progress and impurity formation .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidin-4-ol derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural nuances. For example:

| Compound | Reported Activity | Key Structural Difference |

|---|---|---|

| 1-(4-Hydroxyphenyl)piperidin-4-ol () | CCR5 antagonism | Hydroxyphenyl vs. cyclohexene carbonyl |

| 4-(3-Methylphenyl)piperidin-4-ol () | DAT inhibition | Methyl substitution position |

| Steps : |

- Comparative SAR Studies : Synthesize analogs with incremental modifications (e.g., replacing cyclohexene with phenyl rings).

- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell culture protocols) .

Q. What in silico methods predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., sphingosine kinase 1, SK1). Focus on the carbonyl’s hydrogen-bonding potential and cyclohexene’s hydrophobic contacts .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess conformational flexibility.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energy, prioritizing residues contributing >1 kcal/mol .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the enzymatic inhibition potency of piperidin-4-ol derivatives?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., SK1 inhibition in vs. 5-HT1F antagonism in ).

- Structural Alignment : Overlap crystallographic data (if available) to identify critical binding motifs.

- Enzymatic Assay Replication : Test the compound under standardized conditions (e.g., fixed ATP concentrations for kinase assays) .

Q. Safety and Handling in Research

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (similar to piperidin-4-one derivatives in ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .

属性

IUPAC Name |

cyclohex-3-en-1-yl-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11,14H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVUGIXKPYQJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。